molecular formula C16H35NO B14672955 2-(Dodecyloxy)-N,N-dimethylethan-1-amine CAS No. 51327-68-5

2-(Dodecyloxy)-N,N-dimethylethan-1-amine

Cat. No.: B14672955
CAS No.: 51327-68-5
M. Wt: 257.45 g/mol
InChI Key: DSNJGFLHEVDMHH-UHFFFAOYSA-N
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Description

2-(Dodecyloxy)-N,N-dimethylethan-1-amine is an organic compound with the molecular formula C16H35NO. It is a tertiary amine with a long alkyl chain, making it a surfactant. Surfactants are compounds that lower the surface tension between two substances, such as between a liquid and a gas or between a liquid and a solid. This compound is used in various industrial applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecyloxy)-N,N-dimethylethan-1-amine typically involves the reaction of dodecyl alcohol with N,N-dimethylethanolamine. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage. The reaction conditions often include heating the mixture to a temperature of around 100-150°C to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of a continuous flow reactor also improves the efficiency of the reaction and reduces the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Dodecyloxy)-N,N-dimethylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding amine oxide.

    Reduction: The major products are secondary or primary amines.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

2-(Dodecyloxy)-N,N-dimethylethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to improve the solubility of reactants and products.

    Biology: The compound is used in cell lysis buffers to break open cells and release their contents for further analysis.

    Medicine: It is used in the formulation of drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.

    Industry: The compound is used in the production of detergents, emulsifiers, and dispersants due to its surfactant properties.

Mechanism of Action

The mechanism of action of 2-(Dodecyloxy)-N,N-dimethylethan-1-amine is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and interaction of substances. At the molecular level, the long alkyl chain interacts with hydrophobic substances, while the amine group interacts with hydrophilic substances, facilitating the formation of micelles and emulsions.

Comparison with Similar Compounds

Similar Compounds

    2-(Dodecyloxy)ethanol: Similar in structure but lacks the dimethylamine group.

    N,N-Dimethyldodecylamine: Similar in structure but lacks the ether linkage.

    Dodecylamine: Similar in structure but lacks both the ether linkage and the dimethyl groups.

Uniqueness

2-(Dodecyloxy)-N,N-dimethylethan-1-amine is unique due to the presence of both the ether linkage and the dimethylamine group. This combination provides the compound with enhanced surfactant properties, making it more effective in reducing surface tension and forming stable emulsions compared to its similar counterparts.

Properties

CAS No.

51327-68-5

Molecular Formula

C16H35NO

Molecular Weight

257.45 g/mol

IUPAC Name

2-dodecoxy-N,N-dimethylethanamine

InChI

InChI=1S/C16H35NO/c1-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17(2)3/h4-16H2,1-3H3

InChI Key

DSNJGFLHEVDMHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCN(C)C

Origin of Product

United States

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